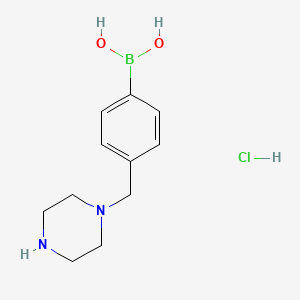

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl

Description

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl (CAS: Referenced as BB-6379 in ) is a boronic acid derivative featuring a piperazine ring linked to a phenyl group via a methylene bridge. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and drug development . The piperazine group enhances solubility in polar solvents and provides hydrogen-bonding sites, which may influence biological activity or coordination in catalytic systems. The HCl salt form improves stability and crystallinity, facilitating handling and storage .

Properties

IUPAC Name |

[4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13,15-16H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIVAAZPRSJOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCNCC2)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl typically involves the reaction of 4-(Piperazin-1-ylmethyl)phenylboronic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process generally involves:

- Dissolving 4-(Piperazin-1-ylmethyl)phenylboronic acid in an appropriate solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high-quality product. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-(Piperazin-1-ylmethyl)phenylboronic acid serves as a key building block in the synthesis of complex organic molecules. Its boronic acid moiety allows for the formation of carbon-carbon bonds through Suzuki coupling reactions, which are fundamental in constructing biaryl compounds and other complex structures .

Catalysis

This compound acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes. The presence of the piperazine group can improve solubility and reactivity, making it suitable for diverse catalytic applications.

Medicinal Chemistry

Drug Development

Research indicates that 4-(Piperazin-1-ylmethyl)phenylboronic acid is being explored for its potential in developing pharmaceuticals targeting specific biological pathways. Its ability to form reversible covalent bonds with diols makes it useful for designing enzyme inhibitors .

Therapeutic Agents

Studies have highlighted its role in developing therapeutic agents for various diseases, including cancer and metabolic disorders. The compound's unique structural features enable it to interact with specific molecular targets, which is critical in drug design .

Biological Applications

Enzyme Inhibition

The boronic acid moiety can inhibit enzymes by forming covalent bonds with nucleophilic residues in active sites. This property has been exploited in the design of inhibitors for enzymes like proteases and kinases, which are crucial in cancer therapy .

Molecular Recognition

The compound has shown promise in molecular recognition applications due to its ability to selectively bind to certain biomolecules. This characteristic is beneficial in developing biosensors and diagnostic tools .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(Piperazin-1-ylmethyl)phenylboronic acid on a specific kinase involved in cancer progression. The results demonstrated significant inhibition at nanomolar concentrations, highlighting its potential as a lead compound for developing targeted cancer therapies .

Case Study 2: Antibacterial Activity

Another research project focused on synthesizing derivatives of this compound and assessing their antibacterial properties. The derivatives exhibited moderate to strong activity against various bacterial strains, suggesting that modifications to the piperazine and phenyl groups could enhance efficacy .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of inhibitors and sensors. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their molecular features, and physicochemical properties:

Physicochemical and Pharmacokinetic Differences

Biological Activity

4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily arises from its ability to inhibit certain enzymes and modulate signaling pathways. Boronic acids are known to interact with serine and cysteine residues in proteins, leading to the inhibition of proteases and other enzymes. This interaction can disrupt various cellular processes, including cell proliferation and survival.

Biological Activities

Recent studies have highlighted several key biological activities associated with 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth. In vitro studies indicated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria, potentially making it useful in treating bacterial infections.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes such as serine proteases and kinases, which are crucial for various cellular functions and have implications in cancer therapy.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of 4-(Piperazin-1-ylmethyl)phenylboronic acid against breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .

- Antimicrobial Activity : Another research article reported that this boronic acid derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Enzyme Inhibition : The compound was found to inhibit the activity of specific kinases involved in cancer progression, with an IC50 value ranging from 20 to 50 µM depending on the kinase target .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl?

The synthesis typically involves coupling a piperazine derivative to a phenylboronic acid scaffold. For example, a multi-step approach may include:

- Step 1 : Functionalization of the phenyl ring with a boronic acid group.

- Step 2 : Introduction of the piperazine moiety via alkylation or reductive amination.

- Step 3 : Formation of the hydrochloride salt through acid treatment (e.g., HCl in ethanol) . Key intermediates and reaction conditions (e.g., catalysts, solvents) should be optimized to improve yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight containers protected from moisture and light, as boronic acids are sensitive to hydrolysis and oxidation .

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks .

Q. What analytical methods are used to characterize this compound?

- 1H/13C-NMR : To confirm the piperazine and boronic acid moieties (e.g., chemical shifts for aromatic protons at δ 7.2–7.8 ppm and piperazine protons at δ 2.5–3.5 ppm) .

- Melting Point : Used to verify purity (expected range: 138–181°C based on similar piperazine derivatives) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How does the boronic acid group participate in Suzuki-Miyaura cross-coupling reactions?

The boronic acid acts as a nucleophile, forming carbon-carbon bonds with aryl halides via palladium catalysis. Key factors include:

Q. How can solubility challenges in aqueous reactions be addressed?

The HCl salt form improves aqueous solubility via protonation of the piperazine nitrogen. For hydrophobic reactions:

- Use polar aprotic solvents (e.g., DMF, DMSO).

- Add co-solvents like ethanol or PEG to enhance miscibility . pH adjustments (e.g., buffering at 7.4) can stabilize the boronic acid-diol interaction in biosensing applications .

Q. What are the analytical challenges in quantifying purity, and how are they resolved?

Q. Can this compound be applied in electrochemical biosensing?

Yes. Phenylboronic acids bind diols (e.g., sialic acid on cell membranes) via boronate ester formation. Example applications:

Q. What role does the piperazine moiety play in modulating biological activity?

Piperazine enhances solubility and bioavailability via nitrogen protonation. It may also:

Q. How does environmental pH affect the compound’s stability and reactivity?

Q. How can researchers resolve contradictions in reported reactivity data?

Discrepancies often arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.